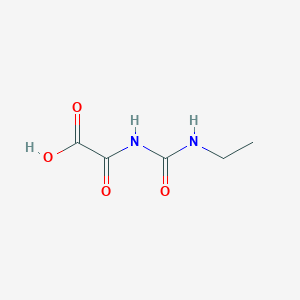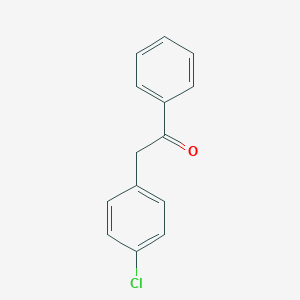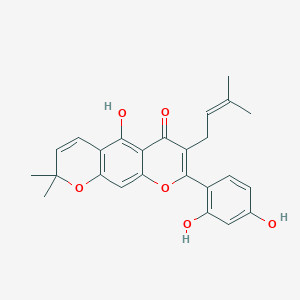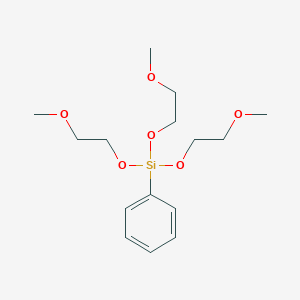
Phenyltris(methoxyethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyltris(methoxyethoxy)silane, also known as PTMSE, is an organosilane compound that is widely used in various scientific research applications. It is a colorless and transparent liquid that has a molecular formula of C12H28O6Si and a molecular weight of 304.44 g/mol. PTMSE is a versatile compound that has several advantages and limitations for lab experiments.
Mecanismo De Acción
Phenyltris(methoxyethoxy)silane is a silane coupling agent that can react with the hydroxyl groups on the surface of various materials. The reaction forms a covalent bond between the surface and Phenyltris(methoxyethoxy)silane, which can improve the adhesion and compatibility of the material with other substances. In biomedicine, Phenyltris(methoxyethoxy)silane can crosslink with other polymers to form hydrogels, which can be used as drug delivery systems or tissue engineering scaffolds.
Efectos Bioquímicos Y Fisiológicos
Phenyltris(methoxyethoxy)silane has low toxicity and is generally considered safe for biomedical applications. It can be metabolized and excreted by the body without causing any harm. However, prolonged exposure to Phenyltris(methoxyethoxy)silane may cause skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyltris(methoxyethoxy)silane has several advantages for lab experiments, including its ability to improve the adhesion and compatibility of materials, its low toxicity, and its versatility in various applications. However, Phenyltris(methoxyethoxy)silane has some limitations, such as its sensitivity to moisture and its limited stability in acidic or basic environments.
Direcciones Futuras
There are several future directions for Phenyltris(methoxyethoxy)silane research, including the development of new synthesis methods, the exploration of new applications in biomedicine, and the improvement of its stability and performance in harsh environments. Phenyltris(methoxyethoxy)silane can also be used as a precursor for the synthesis of novel functionalized nanoparticles with unique properties and applications. Additionally, the toxicity and biocompatibility of Phenyltris(methoxyethoxy)silane can be further studied to ensure its safe use in biomedical applications.
In conclusion, Phenyltris(methoxyethoxy)silane is a versatile and useful compound that has several scientific research applications. Its ability to improve the adhesion and compatibility of materials, its low toxicity, and its versatility make it a valuable tool in various fields. However, its limitations and potential toxicity should be carefully considered when using it in lab experiments. Future research on Phenyltris(methoxyethoxy)silane can lead to the development of new synthesis methods, new applications, and a better understanding of its properties and effects.
Métodos De Síntesis
Phenyltris(methoxyethoxy)silane can be synthesized by the reaction of phenyltrichlorosilane and methoxyethoxyethanol in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure. The resulting product is purified by distillation to obtain pure Phenyltris(methoxyethoxy)silane.
Aplicaciones Científicas De Investigación
Phenyltris(methoxyethoxy)silane has several scientific research applications, including surface modification, nanotechnology, and biomedicine. It is commonly used as a coupling agent for surface modification of various materials, such as glass, metal, and plastic. Phenyltris(methoxyethoxy)silane can also be used as a precursor for the synthesis of functionalized nanoparticles, such as silica nanoparticles. In biomedicine, Phenyltris(methoxyethoxy)silane is used as a crosslinker for hydrogels and as a surface modifier for medical implants.
Propiedades
Número CAS |
17903-05-8 |
|---|---|
Nombre del producto |
Phenyltris(methoxyethoxy)silane |
Fórmula molecular |
C15H26O6Si |
Peso molecular |
330.45 g/mol |
Nombre IUPAC |
tris(2-methoxyethoxy)-phenylsilane |
InChI |
InChI=1S/C15H26O6Si/c1-16-9-12-19-22(20-13-10-17-2,21-14-11-18-3)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Clave InChI |
DBXDLSPMDNQBBQ-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
SMILES canónico |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Otros números CAS |
17903-05-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



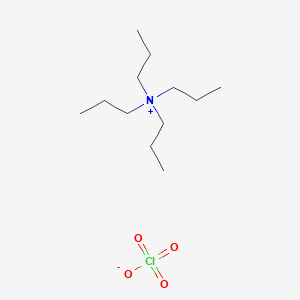
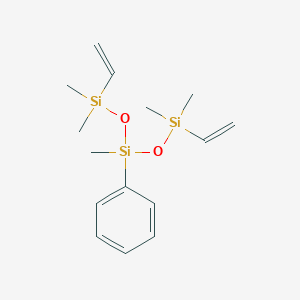

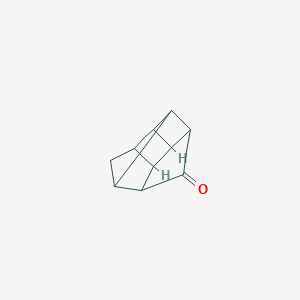
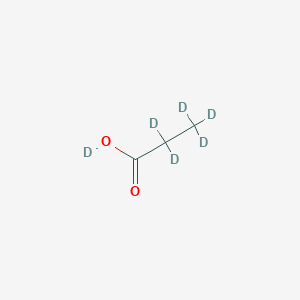
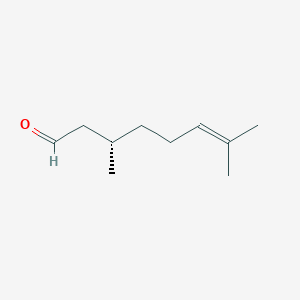
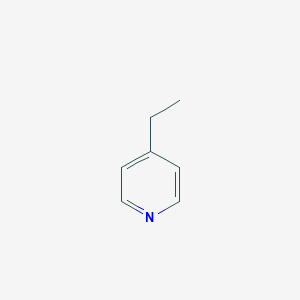
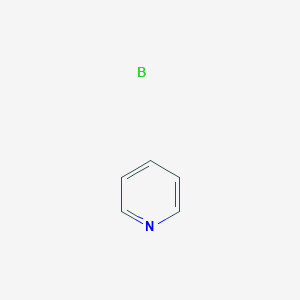
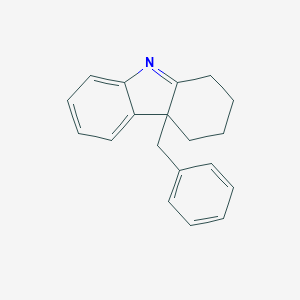
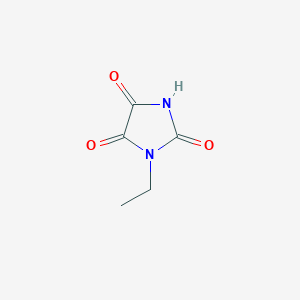
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
